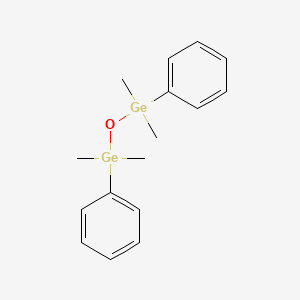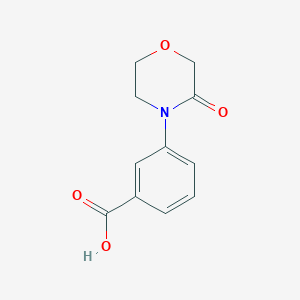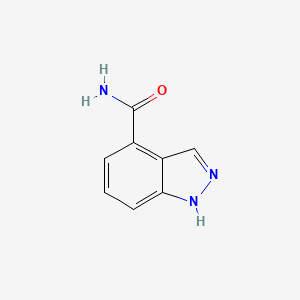
1H-Indazole-4-carboxamide
Descripción general
Descripción
1H-Indazole-4-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. Indazole derivatives are known for their roles in medicinal chemistry, particularly as anti-inflammatory, anticancer, and antimicrobial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indazole-4-carboxamide can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole core. Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in the presence of oxygen .
Industrial Production Methods: Industrial production of this compound typically involves metal-catalyzed synthesis due to its efficiency and high yield. Transition metal catalysts such as copper and palladium are often employed to facilitate the cyclization and bond formation processes, ensuring minimal byproduct formation and optimal yields .
Análisis De Reacciones Químicas
1H-Indazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite in the presence of silver catalysts.
Reduction: Reductive cyclization reactions can be performed using hydrazine or other reducing agents.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, often facilitated by catalysts like iodine or montmorillonite K-10.
Common Reagents and Conditions:
Oxidation: tert-Butyl nitrite, silver catalysts.
Reduction: Hydrazine, metal catalysts.
Substitution: Iodine, montmorillonite K-10.
Major Products:
Aplicaciones Científicas De Investigación
1H-Indazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of phosphoinositide 3-kinase δ, which is involved in cell growth and survival pathways. Others may inhibit enzymes like monoamine oxidases, which play a role in neurological disorders .
Comparación Con Compuestos Similares
1H-Indazole-4-carboxamide can be compared with other indazole derivatives such as:
1H-Indazole-3-carboxamide: Known for its anticancer properties.
2H-Indazole: Less thermodynamically stable but still significant in medicinal chemistry.
Indazole-5-carboxamide: Investigated for its potential in treating neurological disorders.
Uniqueness: this compound stands out due to its stability and diverse biological activities, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
1H-indazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-2-1-3-7-6(5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBBCHPIFFPKKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726887 | |
| Record name | 1H-Indazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203579-36-5 | |
| Record name | 1H-Indazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B3046073.png)
![4,5-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3046075.png)
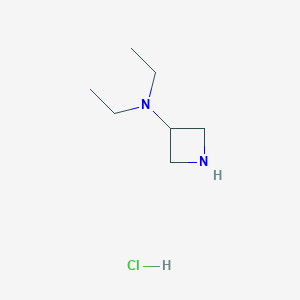
![Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate](/img/structure/B3046081.png)

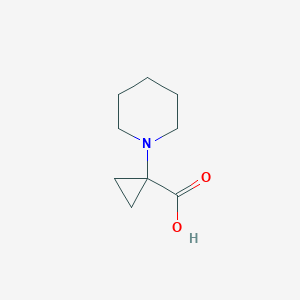

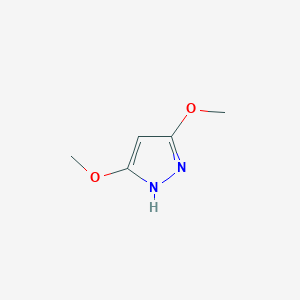
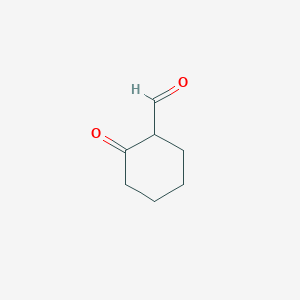

![2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B3046091.png)

